N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-16-4-5-17(2)20(14-16)27-23(32)15-35-24-11-10-21-28-29-22(31(21)30-24)12-13-26-25(33)18-6-8-19(34-3)9-7-18/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZDSXRNXLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that integrates multiple pharmacophores known for their biological activity. This compound is characterized by its unique structure, which includes a triazole moiety and a pyridazine ring, both of which are associated with various biological effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 442.56 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : The compound exhibits antiproliferative effects against several cancer cell lines. It is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibiting TS can lead to reduced cell proliferation in tumors.
-
Case Studies :
- A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against cancer cells with IC50 values ranging from 1.95 to 4.24 μM, indicating strong potential compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Molecular docking studies have shown that the compound interacts effectively with the active sites of target enzymes involved in cancer progression .
Antimicrobial Activity
- Inhibition Profile : The compound has shown promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests.
-
Research Findings :
- In vitro studies indicated that certain triazole derivatives exhibited good inhibition rates against bacterial strains, suggesting that the presence of the triazole ring enhances antimicrobial properties .
- The structure's ability to form hydrogen bonds with bacterial enzymes contributes to its effectiveness .
Data Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of the Triazole Ring : The initial step often involves the synthesis of the [1,2,4]triazole ring through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the necessary functional groups such as methoxy and thioether linkages.
- Final Assembly : The final structure is assembled by coupling various fragments to achieve the desired molecular architecture.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve inhibition of specific signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is comparable to established antibiotics in some cases.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Chemotherapeutic agent |
| Infectious Diseases | Antibacterial treatment |
| Inflammatory Disorders | Anti-inflammatory drug |
Case Studies
Several studies have documented the effects of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy Study : In vitro tests showed that the compound inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations comparable to those of standard antibiotics .
- Inflammation Model Study : In a model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural relatives are summarized below, with key differences highlighted:
Spectroscopic Differentiation
- IR : The target compound’s IR spectrum lacks the C=S stretch (~1240–1255 cm⁻¹) seen in triazole-thiones () but retains strong C=O bands (~1660 cm⁻¹) from amide and ketone groups .
- 1H NMR : The ethyl spacer (CH₂CH₂) between the triazolo-pyridazine and benzamide groups produces characteristic triplet/multiplet signals at δ 3.5–4.0 ppm, distinct from shorter spacers in analogues like 872995-12-5 .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzamide ring improve membrane permeability but may reduce metabolic stability compared to halogenated derivatives .
- Heterocyclic Core : The [1,2,4]triazolo[4,3-b]pyridazine core offers rigidity for target binding, contrasting with pyrazolo[4,3-c]pyridines (), which have greater conformational flexibility .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
